4-O-Desmetilkadsurenina D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-O-Demethylkadsurenin D is a natural product that belongs to the lignan family. It is primarily found in the leaves of Magnolia ovata.

Aplicaciones Científicas De Investigación

4-O-Demethylkadsurenin D has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of lignans and their derivatives.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demethylkadsurenin D typically involves the extraction from natural sources such as Magnolia ovata. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods: large-scale extraction and purification techniques similar to those used in laboratory settings can be employed to produce the compound in larger quantities .

Análisis De Reacciones Químicas

Types of Reactions: 4-O-Demethylkadsurenin D undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Mecanismo De Acción

The mechanism of action of 4-O-Demethylkadsurenin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of pro-inflammatory mediators. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in regulating cellular redox balance and inflammatory responses .

Comparación Con Compuestos Similares

- 4-O-Demethylisokadsurenin D

- Kadsurenin D

- Isokadsurenin D

- Denudadione C

- Denudanolide A

- 5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione

- Futoenone

- Maglifloenone

Comparison: 4-O-Demethylkadsurenin D is unique due to its specific structural features and biological activities. Compared to its analogs, it has distinct chemical properties that make it suitable for specific research applications. For instance, its higher solubility in organic solvents like chloroform and dichloromethane makes it easier to work with in various experimental setups .

Actividad Biológica

4-O-Demethylkadsurenin D is a naturally occurring lignan primarily isolated from the leaves of Magnolia ovata. This compound has garnered attention due to its diverse biological activities, including antioxidant and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications in various diseases associated with oxidative stress and inflammation.

4-O-Demethylkadsurenin D possesses unique structural features that differentiate it from other lignans. Its chemical structure allows it to interact with various molecular targets, modulating oxidative stress pathways and inhibiting pro-inflammatory mediators. The exact molecular mechanisms are still under investigation, but preliminary studies suggest its role in regulating cellular redox balance and inflammatory responses .

Chemical Structure

- Molecular Formula : C17H18O4

- Molecular Weight : 286.33 g/mol

Antioxidant Activity

Research indicates that 4-O-Demethylkadsurenin D exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative damage in cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by downregulating pro-inflammatory cytokines. Studies suggest that it may inhibit pathways involved in the inflammatory response, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that 4-O-Demethylkadsurenin D may possess cytotoxic effects against certain cancer cell lines. It appears to induce apoptosis in cancer cells, although further research is necessary to elucidate the specific pathways involved.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals, reduces oxidative stress | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of 4-O-Demethylkadsurenin D using DPPH and ABTS assays, demonstrating significant radical scavenging activity compared to standard antioxidants.

-

Anti-inflammatory Study :

- In vitro experiments showed that treatment with 4-O-Demethylkadsurenin D reduced levels of TNF-α and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.

-

Cytotoxicity Assessment :

- A study on various cancer cell lines revealed that 4-O-Demethylkadsurenin D inhibited cell proliferation and induced apoptosis, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

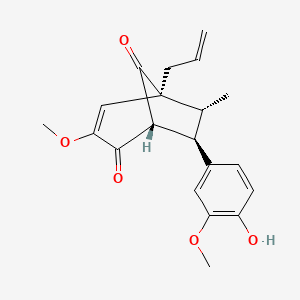

(1S,5S,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPDGHCWVZXPFP-GLRCHQFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.